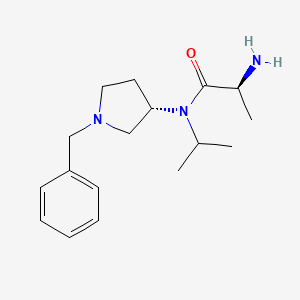

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide

Description

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide (CAS No.: 1401668-67-4) is a chiral small molecule with the molecular formula C₁₇H₂₇N₃O and a molecular weight of 289.42 g/mol . It features two stereogenic centers: an (S)-configured benzylpyrrolidine moiety and an (S)-configured amino-propanamide backbone. This compound is classified as a high-purity (97%) synthetic intermediate, primarily utilized in medicinal chemistry and combinatorial synthesis for developing bioactive molecules targeting neurological or enzyme-related pathways .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-13(2)20(17(21)14(3)18)16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGIJTAAKWILPS-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The final steps involve the addition of the amino and isopropyl groups under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H25N3O

- CAS Number : 1355789-17-1

- Structural Characteristics : The compound features a chiral center which is critical for its biological activity and interactions with biological targets.

Pharmaceutical Applications

- Chiral Building Block :

- Potential Therapeutic Uses :

- Drug Discovery :

Case Study 1: Neuropharmacological Potential

A study investigated the effects of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide on neurotransmitter systems. Results indicated that compounds similar to AM97674 could modulate dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and schizophrenia .

Case Study 2: Synthesis of Analogues

Research has demonstrated methods for synthesizing analogues of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide. These analogues were tested for enhanced potency and selectivity against specific biological targets, showcasing the compound's utility as a scaffold in drug development .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

a) (R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone

- Similarity Score : 0.84

- Key Features: Contains a 3-hydroxypyrrolidine ring instead of benzylpyrrolidine. Phenylethanone backbone replaces the propanamide group.

- Implications :

- Reduced steric bulk due to the absence of the isopropyl group.

- Hydroxyl group enhances hydrophilicity but may reduce blood-brain barrier permeability.

b) N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide hydrochloride

- Similarity Score : 0.98

- Key Features :

- Retains a pyrrolidine scaffold but introduces diphenylacetamide and methyl groups .

- Hydrochloride salt formulation improves solubility.

- Implications :

- Enhanced stability and bioavailability due to salt formation.

- Diphenyl groups may increase lipophilicity and receptor-binding avidity.

Pyrrolidinone-Based Analog ()

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

- Similarity Score : 0.83

- Key Features: Lactam (pyrrolidinone) ring instead of a pyrrolidine-amide structure. 3,3-Dimethyl and hydroxy substituents modify electronic properties.

- Implications :

- Lactam formation reduces conformational flexibility.

- Dimethyl groups may sterically hinder interactions with flat binding pockets.

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Stereochemistry Matters : The (S,S) configuration in the parent compound likely optimizes interactions with chiral biological targets compared to its (S,R) analog .

- Functional Group Trade-offs : Hydroxyl groups (e.g., in 3-hydroxypyrrolidine derivatives) improve solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., benzyl, diphenyl) enhance target engagement but increase metabolic liability .

- Salt vs. Free Base : Hydrochloride salts (e.g., in ’s 0.98-similarity compound) offer formulation advantages but may alter toxicity profiles .

Biological Activity

(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide, also known by its CAS number 1355789-17-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide is . The compound features a chiral center, which contributes to its enantioselective properties that are crucial in pharmacological applications.

Research indicates that compounds similar to (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The specific biological activity of this compound remains under investigation, but it is hypothesized to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

1. Neuropharmacological Effects

Studies have shown that compounds with similar structures can exhibit neuropharmacological effects. For instance, they may act as modulators of the dopaminergic and serotonergic systems, which are critical in treating mood disorders and neurodegenerative diseases.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| (R)-N-Benzyl-3-pyrrolidinol | Neurotransmitter modulation | |

| Pyrroloquinoline derivatives | Antimicrobial effects | |

| (S)-1-benzyl-3-pyrrolidinol | Chiral building block |

Study Insights

A study published in PubMed highlighted the enzymatic reduction of N-benzyl-3-pyrrolidinone to produce (S)-N-benzyl-3-pyrrolidinol with high enantiomeric excess. This process underscores the potential for synthesizing biologically active compounds from precursors similar to (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.